molecular formula C9H13NO B139876 (6-Isopropylpyridin-2-yl)methanol CAS No. 153646-84-5

(6-Isopropylpyridin-2-yl)methanol

Cat. No. B139876
M. Wt: 151.21 g/mol
InChI Key: BBJLWUHYWOHHFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(6-Isopropylpyridin-2-yl)methanol” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .

Scientific Research Applications

  • Fuel and Energy Methanol is increasingly being used as a clean fuel in cars, trucks, marine vessels, boilers, cookstoves, and kilns . It produces lower emissions and improves fuel efficiency .

  • Chemical Industry Methanol is a highly versatile building block in the chemical industry, used in the manufacture of everyday products such as paints, carpeting, and plastics .

  • Pharmaceutical Intermediates Pyridin-2-yl-methanones, which can be synthesized from pyridin-2-yl-methanes, are important pharmaceutical intermediates . They have gained extensive attention in recent years .

  • Copper Catalysis Copper catalysis can be used to synthesize pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water . This method is efficient and operates under mild conditions .

  • Solvent in Pharmaceuticals Isopropyl alcohol, which is part of the structure of “(6-Isopropylpyridin-2-yl)methanol”, is used as a solvent in pharmaceutical applications .

  • Wastewater Treatment Methanol is used in wastewater treatment processes .

  • Pesticides Pyridine derivatives are often used in the synthesis of pesticides . The pyridine ring can enhance the biological activity of pesticides, making them more effective.

  • Dyes Pyridine derivatives can also be used in the synthesis of dyes . The nitrogen in the pyridine ring can form complex compounds with various metals, producing a wide range of colors.

  • Corrosion Inhibitors Pyridine and its derivatives have been studied as corrosion inhibitors for metals . They can form a protective layer on the metal surface, preventing corrosion.

  • Electrolytes in Fuel Cells Pyridine and its derivatives can be used as electrolytes in fuel cells . They can facilitate the movement of ions between the anode and cathode, enhancing the efficiency of the fuel cell.

  • Catalysts Pyridine and its derivatives can act as catalysts in various chemical reactions . They can speed up the reaction rate without being consumed in the process.

  • Pharmaceuticals Pyridine derivatives are used in the synthesis of various pharmaceuticals . They can enhance the therapeutic effects of drugs.

Future Directions

“(6-Isopropylpyridin-2-yl)methanol” is being researched for its potential applications, toxicology, and safety in scientific experiments, as well as future directions for its use. Methanol is seen as a promising feedstock due to its large reserves and relatively low cost when obtained from natural gas, coalbed methane, and shale gas . The transformation of methane to methanol has been extensively studied in the literature .

properties

IUPAC Name

(6-propan-2-ylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLWUHYWOHHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Isopropylpyridin-2-yl)methanol

Synthesis routes and methods I

Procedure details

Ethyl 6-isopropylpicolinate (prepared as in Preparation C; 75 g, 0.39 mol) was dissolved in 1.5 liters of dry THF, chilled to 0° C. and lithium aluminum hydride (0.39 L, 0.39 mol, 1M in THF) was added slowly over a 20 minute period. The resulting dark solution was stirred at 0° C. for 30 minutes, then allowed to warm to ambient temperature. TLC showed complete consumption of starting material. The reaction mixture was chilled to 0° C. and quenched carefully by the addition of sodium sulfate decahydrate until no gas evolution was observed. A thick mixture resulted. Celite and ether (about 200 mL) were added and the reaction mixture was filtered. The filtrate was concentrated under reduced pressure to give 32 g of brown oil. The filter cake was slurried in IPA/EtOAc overnight and filtered to give an additional 8 g of product (68%).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0.39 L
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To ethyl 6-isopropylpicolinate (4.63 g, 24.0 mmol) in THF (50 mL) at 0° C. was added LAH (0.909 g, 24.0 mmol). The cold bath was removed, and the reaction mixture was stirred for 2 hours and quenched carefully with sodium sulfate decahydrate. The reaction mixture was then filtered through Celite® and washed with Et2O (200 mL). The filtrate was concentrated under reduced pressure to give the desired product (86%).
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
0.909 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
86%

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